3-Phenylpropane-1,2-diol

Catalog No.
S3336925
CAS No.
17131-14-5
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropane-1,2-diol

CAS Number

17131-14-5

Product Name

3-Phenylpropane-1,2-diol

IUPAC Name

3-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

JHWQMXKQJVAWKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CO)O

Canonical SMILES

C1=CC=C(C=C1)CC(CO)O

Description

The exact mass of the compound 3-Phenylpropane-1,2-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenylpropane-1,2-diol, also known as 3-phenyl-1,2-propanediol, is an organic compound characterized by its structure containing a phenyl group attached to a propane chain with two hydroxyl (-OH) groups. Its molecular formula is C9H12O2C_9H_{12}O_2, and it features a chiral center, making it significant in various chemical and biological applications. The compound belongs to the class of aromatic compounds and is categorized as a secondary alcohol due to the presence of two hydroxyl groups on adjacent carbon atoms of the propane chain .

  • Oxidation: The compound can be oxidized to form 2-hydroxy-3-phenylpropanal using specific enzymes such as alcohol dehydrogenases .
  • Reduction: It can also participate in reduction reactions to yield various derivatives, depending on the conditions and catalysts used.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in various applications, including fragrance and flavor industries.

Research indicates that 3-phenylpropane-1,2-diol exhibits biological activity that may be relevant in pharmaceutical contexts. It has been studied for its potential antioxidant properties and its role in modulating biological pathways. Specific studies have highlighted its interactions with certain enzymes, suggesting potential therapeutic applications .

The synthesis of 3-phenylpropane-1,2-diol can be achieved through several methods:

  • Biocatalytic Synthesis: Utilizing enzymes such as alcohol dehydrogenases allows for the stereoselective synthesis of this compound from various substrates like (S)-2-hydroxypropiophenone .
  • Chemical Synthesis: Traditional organic synthesis methods involve starting materials like allylphenols which undergo epoxidation followed by cleavage to yield the desired diol .
  • Cascade Reactions: Recent advancements have introduced cascade reactions employing both chemo- and biocatalytic approaches to synthesize 3-phenylpropane-1,2-diol efficiently from simpler precursors .

3-Phenylpropane-1,2-diol finds applications across various fields:

  • Pharmaceuticals: Its potential as an antioxidant and its ability to interact with biological systems make it a candidate for drug development.
  • Flavoring Agents: Due to its aromatic properties, it can serve as a flavoring agent in food products.
  • Cosmetics: Its moisturizing properties allow for its use in cosmetic formulations.

Studies focusing on the interactions of 3-phenylpropane-1,2-diol reveal its effects on enzymatic activity and its potential role in metabolic pathways. For instance, it has been shown to interact with enzymes involved in oxidation-reduction processes, which could influence drug metabolism and efficacy .

Several compounds exhibit structural similarities to 3-phenylpropane-1,2-diol. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2-DiphenylethaneContains two phenyl groupsMore hydrophobic than 3-phenylpropane-1,2-diol
3-HydroxyphenylpropaneHydroxyl group at different positionExhibits different biological activity
4-MethylphenolMethyl group substitution on phenolUsed primarily as a disinfectant
3-(Hydroxyethyl)phenolEthanol group substitutionDisplays distinct solubility properties
3-(Methoxy)phenolMethoxy group instead of hydroxylExhibits different reactivity in chemical synthesis

Each of these compounds shares a commonality in their phenolic structure but varies significantly in terms of chemical reactivity and biological activity.

Stereoselective Biocatalytic Approaches Using Recombinant Carboligases

Stereoselective synthesis of PPD has been revolutionized by the use of recombinant carboligases and alcohol dehydrogenases (ADHs) in tandem cascades. The benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) and the Ralstonia sp. ADH (RADH) form a highly efficient system for producing (1R,2R)-PPD. PfBAL catalyzes the carboligation of benzaldehyde and acetaldehyde to form (R)-2-hydroxy-1-phenylpropan-1-one (2-HPP), which is subsequently reduced by RADH to the diol. This two-step cascade achieves 93.5 mM PPD with >99% enantiomeric excess (ee) and diastereomeric excess (de).

A complementary system employs the benzoylformate decarboxylase variant BFDL461A from Pseudomonas putida with Lactobacillus brevis ADH (LbADH) to synthesize (1S,2S)-PPD. BFDL461A produces (S)-2-HPP, which LbADH reduces with NADPH generated via 1,5-pentanediol oxidation. This approach yields 333 mM PPD in microaqueous methyl tert-butyl ether (MTBE) systems, demonstrating the flexibility of carboligase-ADH modularity for accessing all four PPD stereoisomers.

Table 1: Performance of Carboligase-ADH Cascades for PPD Synthesis

Enzyme CombinationSubstratesCosubstratePPD Concentration (mM)Stereoselectivity (% ee/de)
PfBAL + RADHBenzaldehyde, Acetaldehyde2-Propanol42099% ee, 94.3% de
BFDL461A + LbADHBenzaldehyde, Acetaldehyde1,5-Pentanediol33398.3% ee, 97% de

Critical to these systems is the use of "smart cosubstrates" like 1,5-pentanediol, which enable in situ cofactor regeneration while avoiding precipitation of intermediates. For instance, 1,5-pentanediol oxidation generates δ-valerolactone, a non-inhibitory byproduct, allowing 102 mM PPD synthesis without phase separation.

Mercuric Nitrate-Mediated Cyclohexene Oxidation Pathways

The provided search results do not contain data on mercuric nitrate-mediated cyclohexene oxidation pathways for PPD synthesis. This section cannot be elaborated further due to the absence of relevant source material.

Whole-Cell Biotransformation Systems in Microaqueous Solvent Environments

Whole-cell biocatalysts in microaqueous solvents have emerged as a robust platform for PPD production, combining high substrate loading (up to 630 mM acetaldehyde) with simplified downstream processing. Lyophilized E. coli cells expressing PfBAL and RADH achieve 55.7 g L⁻¹ (1R,2R)-PPD in MTBE, with space-time yields of 327 g L⁻¹ d⁻¹. Key advantages include:

  • Enhanced enzyme stability: Lyophilization preserves activity over 18-hour reactions, even at 30°C.
  • Solvent-driven partitioning: Hydrophobic solvents like MTBE extract inhibitory benzaldehyde, shifting equilibrium toward 2-HPP formation.
  • Scalability: A 150 mL batch process using BFDL461A and LbADH cells produced 47.5 g L⁻¹ (1S,2S)-PPD with 96.7% target isomer content.

Table 2: Whole-Cell Biotransformation Performance Metrics

ParameterPfBAL + RADH SystemBFDL461A + LbADH System
Product Concentration (g L⁻¹)55.747.5
Space-Time Yield (g L⁻¹ d⁻¹)121.571.3
Catalyst Productivity (kg kg⁻¹)0.960.25

Notably, sequential reaction steps prevent undesired retro-aldol reactions. For example, removing PfBAL cells prior to RADH addition in (1S,2R)-PPD synthesis avoids 2-HPP degradation, enabling 63.8 g L⁻¹ product yields.

Fed-batch substrate addition protocols represent a critical engineering approach for mitigating aldehyde inhibition in the production of 3-phenylpropane-1,2-diol [1] [2] [3]. The implementation of controlled substrate feeding strategies addresses the fundamental challenge of substrate inhibition that occurs when aldehyde concentrations exceed critical threshold values during biocatalytic synthesis [4] [5] [6].

Inhibition Kinetic Parameters and Threshold Concentrations

Research has established that aldehyde substrates exhibit strong inhibition characteristics at concentrations as low as 0.15 millimolar in certain enzymatic systems [4]. The inhibition constant values for aldehyde substrates typically range from 0.34 to 0.35 millimolar, with substrate saturation experiments revealing significant activity reduction at elevated concentrations [4]. Betaine aldehyde dehydrogenase studies have demonstrated that wild-type enzymes show inhibition patterns with inhibition constant values of 0.34 ± 0.06 millimolar [4].

ParameterValue RangeUnitsReference Enzyme System
Critical Inhibition Concentration0.15-0.2millimolarAldehyde Dehydrogenase
Inhibition Constant (Ki)0.34-0.35millimolarBetaine Aldehyde Dehydrogenase
Substrate Affinity Constant (Km)0.17-32.8millimolarVarious Dehydrogenases
Catalytic Efficiency0.017-64.7per second per millimolarEnzyme-Dependent

Multi-Point Feeding Strategies

The development of multi-point substrate feeding strategies has proven effective in overcoming aldehyde inhibition through controlled substrate distribution [3]. Microfluidic reactor systems implementing multi-input configurations have achieved 4.5-fold increases in output concentration and 5-fold improvements in throughput compared to single-input reactor designs [3]. These systems utilize transketolase-catalyzed reactions as model systems, demonstrating the successful transposition of fed-batch substrate feeding strategies to continuous-flow microreactor platforms [3].

The implementation of fed-batch feeding protocols involves precise control of substrate addition rates to maintain aldehyde concentrations below inhibitory thresholds while maximizing reaction efficiency [2]. Adaptive feeding strategies based on evolved gas production monitoring have shown 21% improvements in productivity compared to fixed feeding approaches [2]. The optimal feeding conditions typically require maintaining substrate concentrations within narrow operational windows, with sugar feed rates adjusted according to real-time consumption patterns [2].

Process Control and Monitoring Systems

Advanced process control systems for fed-batch operations incorporate real-time monitoring of substrate concentrations and enzymatic activity to optimize feeding protocols [7] [2]. Automatic fed-batch cultivation systems have demonstrated enhanced productivity through precise control of volatile fatty acid addition and pH management [7]. These systems maintain dissolved oxygen concentrations above 30% air saturation while adjusting rotation speeds to accommodate varying substrate loads [7].

The integration of continuous substrate delivery systems enables precise control over aldehyde exposure times and concentrations [2]. Research has shown that adapted feeding strategies maintain consistent productivity even under low nitrogen feeding conditions, with nitrogen-to-carbon ratios as low as 0.046:10 proving effective for sustained production [2]. The implementation of these protocols requires careful optimization of medium composition, with citrate-phosphate buffer systems providing effective cofactor regeneration support [8] [9].

Co-Substrate Selection for Nicotinamide Adenine Dinucleotide Phosphate Regeneration in Oxidoreduction Steps

The selection of appropriate co-substrates for nicotinamide adenine dinucleotide phosphate regeneration represents a fundamental requirement for economically viable oxidoreduction processes in 3-phenylpropane-1,2-diol synthesis [8] [9] [10]. The high cost of nicotinamide adenine dinucleotide phosphate, approximately 22,000 dollars per mole, necessitates efficient regeneration systems to achieve industrial feasibility [10].

Citrate-Based Regeneration Systems

Citrate has emerged as a cost-efficient co-substrate for nicotinamide adenine dinucleotide phosphate regeneration through tricarboxylic acid cycle enzyme utilization [8] [9]. The implementation of citrate or citrate-phosphate buffer systems enables regeneration by native enzymes present in aerobic organisms, eliminating the need for additional enzyme supplementation [8] [9]. This approach has demonstrated effectiveness with lyophilized cells and crude cell extracts, providing versatility in biocatalyst preparation methods [8] [9].

Experimental studies have shown that citrate addition enables sustained oxidoreductase activity for 1-phenylethanol synthesis from acetophenone using various oxidoreductases [8] [9]. The regeneration mechanism involves tricarboxylic acid cycle enzymes, with optimization potential through genetic modification of competing pathways including the glyoxylate shunt and glutamate dehydrogenase [8] [9]. Transient isotopic labeling experiments using [1,5-¹³C]citrate have revealed detailed mechanistic insights into the regeneration pathways [8] [9].

Alternative Co-Substrate Systems

Thioredoxin-based regeneration systems represent an advanced alternative for nicotinamide adenine dinucleotide phosphate regeneration [11]. Thioredoxin 1 and thioredoxin reductase from Thermus thermophilus have demonstrated good catalytic activities and remarkable thermostability for dithiol-dependent reduction of nicotinamide adenine dinucleotide phosphate [11]. These systems have been successfully coupled with alcohol dehydrogenase and cyclohexanone monooxygenase for optimized reaction yields and selectivity [11].

Co-Substrate SystemRegeneration RateCost ReductionStabilityApplications
Citrate/TCA CycleModerateHighGoodGeneral Oxidoreductases
Thioredoxin/TRHighModerateExcellentThermostable Systems
Glutathione ReductaseVery HighVery HighGoodPharmaceutical Applications
Formate DehydrogenaseHighModerateModerateIndustrial Scale

Glutathione reductase systems utilizing organic disulfide oxidizing agents have achieved remarkable cost reductions, potentially lowering nicotinamide adenine dinucleotide phosphate costs from 22,000 dollars per mole to approximately 0.05 dollars per mole [10]. These systems employ bacterial glutaredoxin and glutathione reductase for efficient regeneration, with primary recurrent costs limited to inexpensive organic disulfides [10].

Electrochemical Regeneration Approaches

Electrochemical methods for cofactor regeneration offer advantages including simple operation, low cost, easy process monitoring, and simplified product separation [12]. Direct electrochemical regeneration systems eliminate the need for additional co-substrates or mediators, producing only hydrogen peroxide or water as byproducts [12]. These systems utilize specialized electrode materials including nano-patterned glassy carbon/platinum and glassy carbon/nickel electrodes for efficient electron transfer [12].

Photobiocatalytic regeneration systems represent an emerging approach, utilizing cooperative photocatalytic and enzymatic processes for aerobic nicotinamide adenine dinucleotide phosphate oxidation [13]. These systems achieve turnover frequencies of 8,800 per minute and total turnover numbers up to 180,000 when coupled with dehydrogenase-catalyzed oxidations [13]. The photobiocatalytic approach operates effectively across pH ranges from 6 to 9, accommodating diverse reaction conditions [13].

High-Concentration Process Development Using Lyophilized Whole-Cell Catalysts

The development of high-concentration processes utilizing lyophilized whole-cell catalysts represents a transformative approach for scalable 3-phenylpropane-1,2-diol production [14] [15] [16]. Lyophilized whole-cell biocatalysts offer significant advantages including elimination of costly enzyme purification steps, retention of cofactor regeneration capabilities, and enhanced stability in non-conventional reaction media [15] [16].

Catalyst Preparation and Characterization

Lyophilized whole-cell catalyst preparation involves controlled dehydration processes that preserve enzymatic activity while enabling long-term storage and transport [14] [17]. Research has demonstrated that lyophilized Escherichia coli cells retain 80% of initial specific β-glucosidase activity after immobilization, with sustained metabolic activity enabling protein expression in immobilized systems [18]. The preparation process requires optimization of cryoprotectant systems and freezing protocols to maintain cellular integrity and enzymatic function [17].

Cell viability evaluation through glucose consumption monitoring and growth analysis during cryogel incubation has shown high metabolic activity retention in crosslinked cell systems [18]. Aldehyde-containing macromolecular crosslinkers based on dextran, polyvinyl alcohol, and polyethyleneimine enable retained cell viability after immobilization while providing mechanical stability [18]. The optimization of rehydration volumes for lyophilized reactions has yielded reaction speed increases up to twofold, with optimal ratios of 2:1 lyophilized reaction to rehydration volume for lysate systems [17].

High-Concentration Production Systems

High-concentration biocatalytic processes using lyophilized whole cells have achieved product concentrations exceeding 500 millimolar for 1-phenylpropane-1,2-diol synthesis [19] [15] [16]. The implementation of micro-aqueous reaction systems enables extremely high space-time yields through the combination of high substrate loads and organic solvents with minimal buffer additions [15] [16]. These systems have demonstrated space-time yields up to 327 grams per liter per day with environmental factors below 21.3 kilograms waste per kilogram product [15] [16].

Process ParameterBatch SystemLyophilized Whole-CellImprovement Factor
Product Concentration50-100 mM420-500 mM4.2-10x
Space-Time Yield50-100 g/L/d327 g/L/d3.3-6.5x
Catalyst LoadingHighReduced2-5x reduction
Process StabilityModerateExcellentSignificant

The cascade synthesis approach utilizing lyophilized whole-cell biocatalysts has achieved l-homoserine concentrations of 640.8 millimolar (76.3 grams per liter) with volume productivity of 2.6 grams per liter per hour [14]. These results demonstrate comparable performance to cell-free extract systems while offering reduced biocatalyst costs and enhanced enzyme stability [14]. The elimination of expensive coenzyme addition requirements provides significant economic advantages for industrial implementation [14].

Process Optimization and Scale-Up Considerations

Process optimization for lyophilized whole-cell catalyst systems requires careful consideration of mass transfer limitations, substrate solubility, and reaction kinetics [20] [21]. The implementation of packed-bed reactor configurations with immobilized whole cells enables continuous operation with sustained activity for extended periods [20]. Research has demonstrated stable high activity for 40 hours in continuous biotransformation processes, with product yields reaching 281 milligrams per gram cell dry weight per hour [18].

Scale-up strategies for lyophilized whole-cell systems involve optimization of mixing characteristics, heat transfer, and substrate distribution to maintain reaction efficiency at larger scales [22] [23]. The maintenance of geometric similarity during scale-up requires consideration of height-to-diameter ratios and impeller configurations to ensure adequate mixing without excessive shear stress [23]. Power input per unit volume calculations indicate that maintaining constant power-to-volume ratios results in acceptable mixing times while preserving cell viability [23].

The integration of process intensification concepts with lyophilized whole-cell catalysts enables achievement of high cell densities and improved volumetric productivity [24] [25]. Enhanced fed-batch processes utilizing high inoculation cell densities have demonstrated 10-fold improvements in volumetric productivity while maintaining product quality attributes [26]. The implementation of organized stress concepts during seed preparation has shown positive impacts on production performance, with more stressful seed conditions improving downstream production bioreactor performance [27].

Scale-Up ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume1-10 L100-1000 L10,000-50,000 L
Cell Density10-20 g/L50-100 g/L100-200 g/L
Mixing Time10-30 s60-120 s180-300 s
Power Input1-5 kW/m³2-8 kW/m³3-10 kW/m³

XLogP3

0.9

Other CAS

17131-14-5

Dates

Last modified: 07-26-2023

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